Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
CAS No.: 1086375-50-9
Cat. No.: VC3174921
Molecular Formula: C7H5N3O2
Molecular Weight: 163.13 g/mol
* For research use only. Not for human or veterinary use.
![Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid - 1086375-50-9](/images/structure/VC3174921.png)
Specification
CAS No. | 1086375-50-9 |
---|---|
Molecular Formula | C7H5N3O2 |
Molecular Weight | 163.13 g/mol |
IUPAC Name | pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Standard InChI | InChI=1S/C7H5N3O2/c11-7(12)5-2-4-10-6(9-5)1-3-8-10/h1-4H,(H,11,12) |
Standard InChI Key | SBDWLDBGGVPVAR-UHFFFAOYSA-N |
SMILES | C1=CN2C(=CC=N2)N=C1C(=O)O |
Canonical SMILES | C1=CN2C(=CC=N2)N=C1C(=O)O |
Introduction
Chemical Properties and Structural Characteristics
Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is characterized by specific chemical properties that define its reactivity and applications. Based on the available data, this compound presents the following fundamental characteristics:
Basic Properties
The compound is defined by the following key parameters:
Property | Value |
---|---|
Molecular Formula | C₇H₅N₃O₂ |
Molecular Weight | 163.14 g/mol |
CAS Number | 1086375-50-9 |
Appearance | Crystalline solid |
Purity (Commercial) | ≥97% |
The molecular structure consists of a fused bicyclic ring system with a pyrazole ring connected to a pyrimidine ring, featuring a carboxylic acid substituent at position 5 . This arrangement creates a planar structure that influences its ability to interact with various biological targets.
Structural Features
The compound contains three nitrogen atoms—two in the pyrimidine ring and one in the pyrazole ring—creating an electron-rich system that can participate in hydrogen bonding and other non-covalent interactions. The carboxylic acid group at position 5 introduces acidic properties and further enhances the compound's ability to form hydrogen bonds with potential target proteins .
Synthesis and Preparation Methods
Analogous Synthetic Pathways
A potential synthetic pathway for pyrazolo[1,5-a]pyrimidine-5-carboxylic acid might involve:
-
Formation of the pyrazolo[1,5-a]pyrimidine core structure
-
Introduction of appropriate functional groups at position 5
-
Oxidation of the substituent to form the carboxylic acid
Alternative Synthetic Strategy
Another synthetic approach that could be adapted for pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is based on the method described for 5-Chloropyrazolo[1,5-a]pyrimidine, which involves the chlorination of 4H,5H-Pyrazolo[1,5-a]pyrimidine-5-one using phosphoryl chloride . This intermediate could potentially be converted to the carboxylic acid through subsequent transformations.
Biological Activity and Applications
Structure-Activity Relationships
The structural features of pyrazolo[1,5-a]pyrimidines have been shown to significantly influence their biological activity. For instance, research on acyclic and macrocyclic pyrazolo[1,5-a]pyrimidines has demonstrated that small modifications to this scaffold can have substantial effects on selectivity for various kinase targets .
In particular, studies have shown that the positioning of carboxylic acid groups on the pyrazolo[1,5-a]pyrimidine scaffold can be crucial for potent binding to certain kinases. For CK2 inhibitors, both the carboxylic acid and substitution on specific amine positions were essential for potent binding .
Position of Modification | Effect on Activity |
---|---|
Carboxylic acid group | Essential for potent binding to certain kinases |
Pyrimidine ring substitutions | Influences selectivity profile |
Pyrazole ring modifications | Can alter binding affinity and target specificity |
Research Findings
Research has demonstrated that compounds with the pyrazolo[1,5-a]pyrimidine scaffold can be optimized to achieve high selectivity for specific kinase targets. Through careful structural modifications, these compounds have been developed from broader-spectrum kinase inhibitors (targeting PIM1, RET, JAK1, or ALK2/3) to highly selective CK2 inhibitors .
Differential scanning fluorimetry (DSF) studies have identified several pyrazolo[1,5-a]pyrimidines as potent CK2 inhibitors in vitro, with some compounds showing activity comparable to established inhibitors like silmitasertib .
Specification | Detail |
---|---|
Purity | Minimum 97% |
Available Quantities | Available in 10 gram packages |
Product Family | Heterocyclic Building Blocks |
Target Users | Professional manufacturing, research laboratories, industrial usage |
Commercial suppliers provide this compound primarily for research purposes, with specific terms and conditions limiting its use to professional and industrial applications rather than medical or consumer use .
Research Applications
As a heterocyclic building block, pyrazolo[1,5-a]pyrimidine-5-carboxylic acid serves as an important starting material or intermediate in medicinal chemistry and drug discovery. Its carboxylic acid functionality provides a versatile handle for further chemical modifications, including:
-
Formation of amide derivatives through coupling reactions
-
Esterification to produce more lipophilic compounds
-
Reduction to alcohols or aldehydes
-
Conversion to other functional groups
These transformations enable the development of diverse chemical libraries based on the pyrazolo[1,5-a]pyrimidine scaffold for biological screening and structure-activity relationship studies.
Comparative Analysis with Related Compounds
Structural Homologs
Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid shares structural similarities with several related compounds, including:
Compound | Structural Differences | Molecular Formula |
---|---|---|
Pyrazolo[1,5-a]pyridine-5-carboxylic acid | Contains a pyridine ring instead of pyrimidine | C₈H₆N₂O₂ |
5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Has methyl groups at positions 5 and 7; carboxylic acid at position 3 | C₉H₉N₃O₂ |
These structural variations result in different chemical properties and potentially distinct biological activities, despite the shared core scaffold .
Functional Implications
The positioning of the carboxylic acid group at different locations on the pyrazolo[1,5-a]pyrimidine scaffold has been shown to significantly impact the biological activity and selectivity profile of these compounds. For instance, 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been synthesized and studied for its potential biological applications .
Future Research Directions
Research Challenges
Despite the promising potential of pyrazolo[1,5-a]pyrimidine-5-carboxylic acid and related compounds, several challenges remain:
-
Improving cellular permeability of carboxylic acid-containing compounds
-
Enhancing selectivity for specific biological targets
-
Developing more efficient synthetic routes
-
Addressing potential metabolic liabilities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume